(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate
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Description
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Crystal Structure and Photophysical Properties
- A study explored a novel chromophore similar to (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate, investigating its crystal structure and photophysical properties. This chromophore demonstrates significant nonlinear optical properties, which may have implications in materials science and photonics (Li et al., 2013).
Stereoselective Synthesis and Fluorescence Characteristics
- Another study focused on the stereoselective synthesis of isomers based on a core skeleton similar to the compound , highlighting their distinct fluorescence characteristics and selective anti-cancer activity (Irfan et al., 2021).
Supramolecular Assembly
- Research on a compound closely related to (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate revealed insights into supramolecular assembly, crystal structure, and interactions. Such studies are significant in understanding molecular interactions and designing advanced materials (Matos et al., 2016).
Photosynthetic Electron Transport Inhibition
- A cyanoacrylate inhibitor structurally similar to the compound of interest demonstrated potential in inhibiting photosynthetic electron transport. This finding could have applications in agriculture and herbicide development (Mcfadden et al., 1991).
Cytotoxicity and Biocompatibility
- A study on ethyl 2-cyanoacrylate, closely related to the compound , examined its cytotoxicity, suggesting its biocompatibility in bone graft fixation, which is important in medical applications (de Melo et al., 2013).
QSAR Studies
- QSAR studies of (Z) cyanoacrylate compounds, including molecules structurally similar to the target compound, help understand their interactions at the molecular level. This research is crucial in drug discovery and molecular design (Xiao, 2001).
Light Harvesting Applications
- Zinc metalloporphyrins, structurally related to the compound of interest, were used in dye-sensitized solar cells for light harvesting, demonstrating potential applications in renewable energy technologies (Wang et al., 2005).
properties
IUPAC Name |
ethyl (Z)-3-[4-(4-benzylpiperazin-1-yl)phenyl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-28-23(27)21(17-24)16-19-8-10-22(11-9-19)26-14-12-25(13-15-26)18-20-6-4-3-5-7-20/h3-11,16H,2,12-15,18H2,1H3/b21-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSGAQQCQGWBG-PGMHBOJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate |
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